

Application Note & Protocol: Spectrophotometric Determination of Dinoseb-Sodium Content

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Compound of Interest

Compound Name: *Dinoseb-sodium*

Cat. No.: *B15480319*

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Introduction

Dinoseb, a dinitrophenol herbicide, and its sodium salt have been subject to regulatory monitoring due to their toxicity.[1] Accurate and efficient methods for the quantification of **Dinoseb-sodium** in various formulations and environmental samples are crucial for ensuring safety and compliance. While chromatographic techniques like LC-MS/MS and GC are commonly employed for the analysis of Dinoseb, spectrophotometry offers a simpler and more accessible alternative for routine analysis.[2] This application note provides a detailed protocol for the spectrophotometric determination of **Dinoseb-sodium** content. The method is based on the principle of forming a colored complex and measuring its absorbance at a specific wavelength. A clean-up step using column chromatography is included to remove potential interferences from formulation excipients or sample matrices.[3]

Principle

This method involves the extraction of Dinoseb from the sample, followed by a clean-up procedure on a neutral alumina column to isolate the active ingredient from potential interfering substances. The purified Dinoseb is then eluted from the column as its butylammonium salt. The concentration of the colored Dinoseb-butylammonium salt in the eluate is determined by measuring its absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_{max}). The absorbance is directly proportional to the concentration of **Dinoseb-sodium** in the sample, following the Beer-Lambert law.

Materials and Reagents

- **Dinoseb-sodium** analytical standard
- Dinoseb analytical standard
- Butylamine
- Chloroform
- Acetonitrile
- Propan-2-ol
- Neutral alumina (Woelm, grade I or equivalent)[4]
- Methanol
- Deionized water
- Glass chromatography columns
- UV-Vis Spectrophotometer
- Volumetric flasks
- Pipettes
- Beakers and other standard laboratory glassware

Experimental Protocols

- **Stock Standard Solution of Dinoseb (1000 µg/mL):** Accurately weigh 100 mg of Dinoseb analytical standard and dissolve it in 100 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 50 µg/mL by diluting the stock standard solution with methanol.

- **Sample Dissolution:** Accurately weigh a quantity of the **Dinoseb-sodium** sample equivalent to approximately 100 mg of Dinoseb and dissolve it in 100 mL of methanol.
- **Column Preparation:** Prepare a chromatography column packed with 10 g of neutral alumina in chloroform.
- **Sample Loading:** Load 10 mL of the dissolved sample solution onto the prepared alumina column.
- **Elution of Impurities:** Wash the column with 50 mL of chloroform to elute impurities. Discard the eluate.
- **Elution of Dinoseb-butylamine Salt:** Elute the Dinoseb as its butylammonium salt by passing 100 mL of a solution of butylamine in a mixture of acetonitrile and propan-2-ol through the column. Collect the eluate in a 100 mL volumetric flask and dilute to the mark with the elution solvent.
- **Wavelength of Maximum Absorbance (λ_{max}) Determination:** Scan the spectrum of a mid-range working standard solution between 300 nm and 500 nm to determine the λ_{max} . The degradation of Dinoseb has been monitored at its λ_{max} of 375 nm.[5] For the purpose of this protocol, we will assume the λ_{max} of the Dinoseb-butylamine complex is 410 nm.
- **Calibration Curve:** Measure the absorbance of each working standard solution at 410 nm. Plot a graph of absorbance versus concentration.
- **Sample Analysis:** Measure the absorbance of the eluted sample solution at 410 nm.
- **Quantification:** Determine the concentration of Dinoseb in the sample solution from the calibration curve. Calculate the percentage of **Dinoseb-sodium** in the original sample.

Data Presentation

Table 1: Calibration Data for Dinoseb Standard Solutions

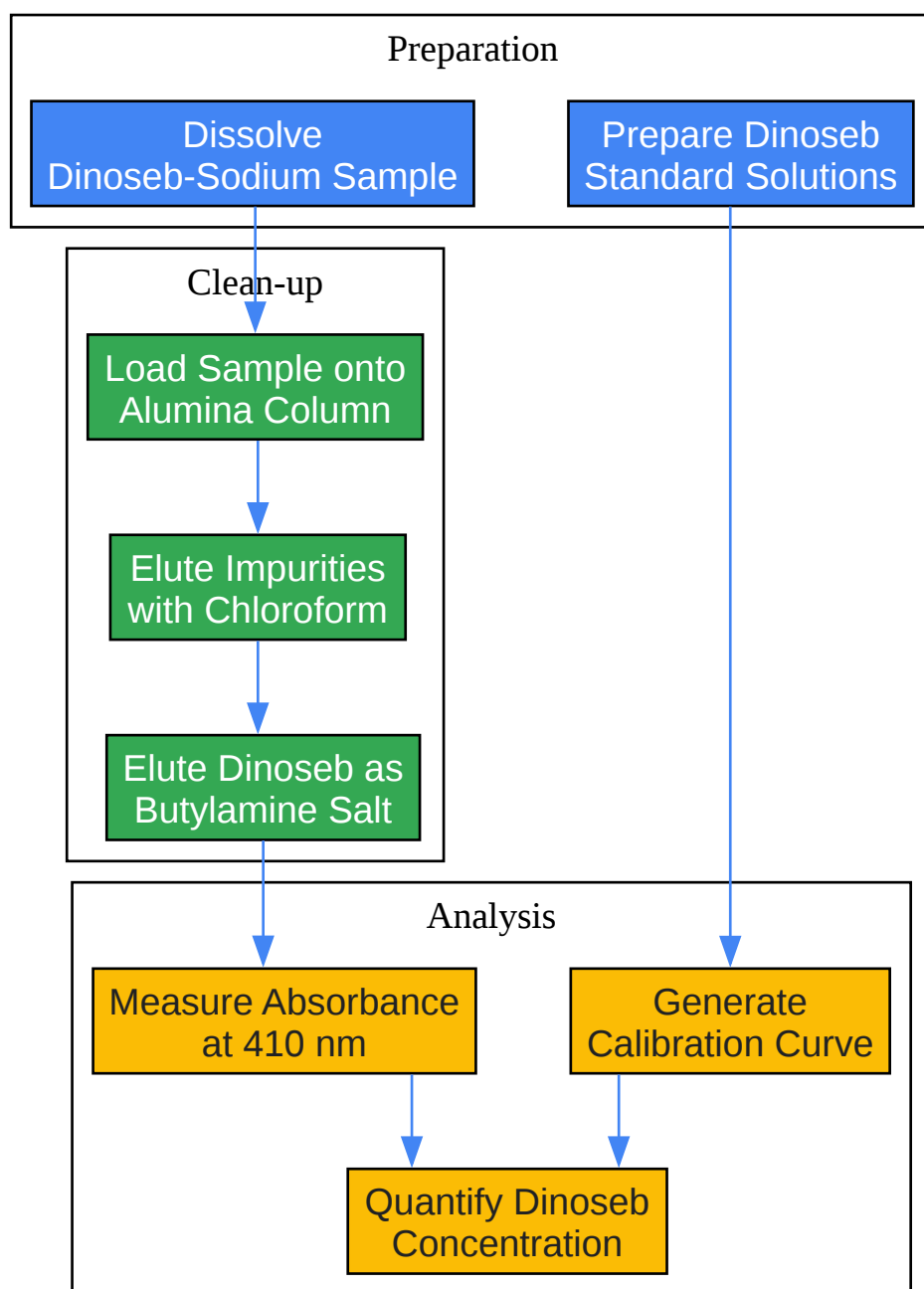
| Concentration (µg/mL) | Absorbance at 410 nm |
|-----------------------|----------------------|
| 5 | 0.152 |
| 10 | 0.305 |
| 20 | 0.610 |
| 30 | 0.915 |
| 40 | 1.220 |
| 50 | 1.525 |

Table 2: Determination of **Dinoseb-Sodium** in a Sample

| Sample ID | Weight of Sample (mg) | Final Volume (mL) | Absorbance at 410 nm | Concentration from Calibration Curve (µg/mL) | Dinoseb Content (%) | Dinoseb-Sodium Content (%)* |
|-----------|-----------------------|-------------------|----------------------|--|---------------------|-----------------------------|
| Sample 1 | 105.2 | 100 | 0.758 | 24.8 | 23.57 | 25.54 |

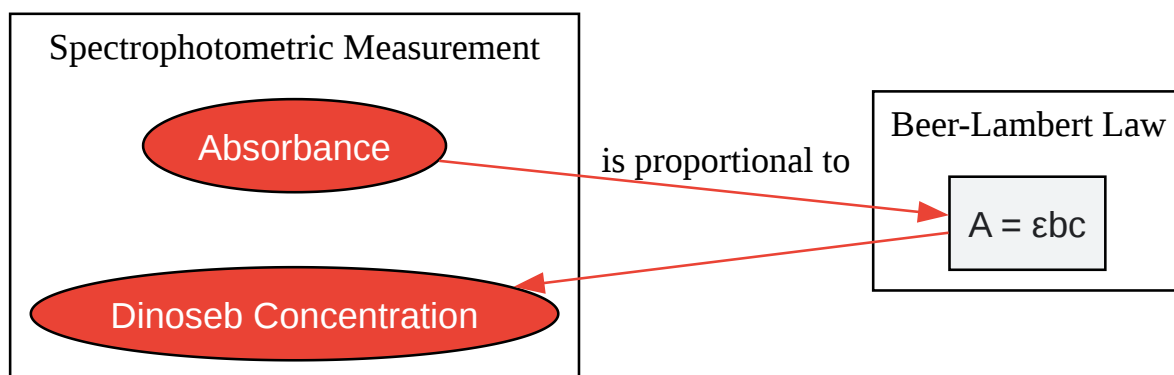
*Note: The conversion from Dinoseb content to **Dinoseb-sodium** content is calculated using their respective molecular weights (Dinoseb: 240.21 g/mol , **Dinoseb-sodium**: 262.19 g/mol).
[\[6\]](#)[\[7\]](#)

Visualizations



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Caption: Experimental workflow for **Dinoseb-sodium** determination.



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Caption: Relationship between Absorbance and Concentration.

Conclusion

The described spectrophotometric method provides a reliable and cost-effective approach for the determination of **Dinoseb-sodium** content. The clean-up step is essential for accurate quantification by removing interfering substances. This protocol can be readily implemented in quality control laboratories for the routine analysis of **Dinoseb-sodium** in technical and formulated products. It is recommended to validate the method for specific sample matrices to ensure accuracy and precision.

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